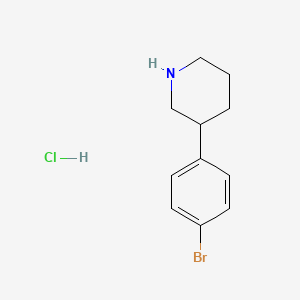

3-(4-Bromophenyl)piperidine hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

Piperidine-containing compounds are among the most important synthetic fragments for the construction of pharmaceuticals. nih.govorganic-chemistry.org The versatility of the piperidine scaffold allows for the introduction of a wide range of substituents at various positions, leading to a diverse array of chemical entities with distinct properties. Synthetic strategies to access these derivatives are numerous and include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.govmdpi.com The ability to functionalize the piperidine ring at different positions is key to tuning the biological activity and physicochemical properties of the resulting molecules. acs.org

Academic Relevance of 3-Arylpiperidine Scaffolds

The 3-arylpiperidine scaffold is a particularly important pharmacophore found in numerous biologically active compounds. nih.govacs.org The presence of an aryl group at the 3-position of the piperidine ring creates a three-dimensional structure that can interact with biological targets with high specificity. patsnap.com Consequently, significant research has been dedicated to the development of stereoselective methods for the synthesis of chiral 3-arylpiperidines, as the stereochemistry at the C-3 position is often critical for biological activity. nih.govacs.org These scaffolds are key components in drug candidates for a range of diseases. acs.orgnih.gov

Structural Context and Rationale for Research on 3-(4-Bromophenyl)piperidine (B3029733) Hydrochloride

3-(4-Bromophenyl)piperidine hydrochloride is a specific example of a 3-arylpiperidine derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a piperidine ring substituted at the 3-position with a 4-bromophenyl group. The bromine atom on the phenyl ring is a particularly useful functional handle, enabling further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the synthesis of a diverse library of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and handling in a laboratory setting.

The research interest in this compound stems from its potential as a building block for the synthesis of high-value compounds, including pharmaceutical ingredients. A notable example is its role as an intermediate in the preparation of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. google.com The development of efficient synthetic routes to this compound is therefore of significant academic and industrial interest. google.com

Chemical and Physical Properties

The fundamental properties of 3-(4-Bromophenyl)piperidine and its hydrochloride salt are crucial for their application in synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (HCl salt) | C₁₁H₁₅BrClN | nih.gov |

| Molecular Weight (HCl salt) | 276.60 g/mol | nih.gov |

| Appearance | White solid | nih.gov |

| Purity | >95% (by HNMR) | nih.gov |

| Molecular Formula (Free Base) | C₁₁H₁₄BrN | |

| Boiling Point (Free Base) | 310.9°C at 760 mmHg | |

| Density (Free Base) | 1.313 g/cm³ |

Synthesis of 3-(4-Bromophenyl)piperidine

The synthesis of 3-(4-bromophenyl)piperidine has been approached through various synthetic strategies, reflecting the broader methodologies used for preparing 3-arylpiperidines. One documented method involves a multi-step sequence starting from commercially available materials.

A patented method for the preparation of (S)-3-(4-bromophenyl)piperidine, the enantiomerically pure free base of the target compound, highlights a common synthetic approach. google.com This process involves the following key transformations:

Nucleophilic Substitution: The synthesis initiates with a nucleophilic reaction between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide in the presence of a base like sodium hydride. google.com

Cyclization: The resulting intermediate undergoes an intramolecular cyclization under basic conditions, typically using potassium carbonate in ethanol, to form the piperidine-2-one ring. google.com

Reduction: The lactam is then reduced to the corresponding piperidine. This can be achieved using a reducing agent such as a borane-tetrahydrofuran (B86392) complex. google.com

Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, for instance, using hydrochloric acid in ethyl acetate. google.com

Resolution (for chiral synthesis): To obtain a single enantiomer, a chiral resolving agent is used to separate the racemic mixture of the piperidine. google.com

The final step to obtain this compound from the free base involves treatment with hydrochloric acid. This is a standard acid-base reaction that forms the corresponding ammonium (B1175870) salt.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for more complex molecules. The presence of the bromine atom on the phenyl ring is key to its synthetic applicability. This halogen atom serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with a variety of aryl or vinyl groups, while a Buchwald-Hartwig amination could introduce a nitrogen-based substituent.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMREVNYDUTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Bromophenyl Piperidine Hydrochloride

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the phenyl ring is a key functional handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to the structural diversification of the 3-(4-Bromophenyl)piperidine (B3029733) scaffold.

Nucleophilic Aromatic Substitution Variants

While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, modern palladium-catalyzed methods have expanded the scope of these transformations. For instance, Buchwald-Hartwig amination allows for the coupling of various amines with the aryl bromide, providing access to a diverse array of N-aryl piperidine (B6355638) derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the 3-(4-Bromophenyl)piperidine core. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is particularly noteworthy. This reaction facilitates the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, enabling the introduction of a wide range of substituents, including alkyl, vinyl, and aryl groups. google.com For example, the coupling of 3-(4-Bromophenyl)piperidine hydrochloride with an appropriate boronic acid in the presence of a palladium catalyst and a base leads to the formation of 3-(4-arylphenyl)piperidine derivatives.

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of reactions, allowing for further functionalization and modulation of the compound's properties.

N-Alkylation and N-Acylation

The piperidine nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. google.com These reactions introduce alkyl substituents onto the nitrogen atom, influencing the steric and electronic properties of the molecule. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These transformations are crucial for building more complex molecular architectures.

Protective Group Strategies and Deprotection

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. google.com Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The selection of an appropriate protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. google.com For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. The ability to selectively protect and deprotect the piperidine nitrogen is a critical aspect of its synthetic utility. google.com

Transformations at the Piperidine Ring Carbons

Oxidation Reactions

The piperidine moiety within 3-(4-Bromophenyl)piperidine is susceptible to oxidation at both the nitrogen and carbon atoms. These reactions can be achieved through chemical reagents or metabolic processes.

The tertiary amine of the piperidine ring can undergo N-oxidation to form the corresponding N-oxide. google.comgoogle.com This transformation is a common metabolic pathway for many tertiary amine drugs, often facilitated by Cytochrome P450 (CYP) enzymes in vivo. nih.gov Chemically, this can be achieved using oxidizing agents like hydrogen peroxide or peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov These N-oxides are often more water-soluble and can sometimes act as prodrugs, being converted back to the parent tertiary amine in the body. google.comgoogle.com

Oxidation can also occur at the carbon atoms of the piperidine ring, particularly at positions alpha to the nitrogen (C2 and C6). Studies on related 1-(arylazo)piperidines have shown that oxidation with potassium permanganate (B83412) can yield a variety of products, including piperidin-2-ones (lactams) and hydroxylated piperidines at the C3 and C4 positions. rsc.org The formation of these oxidized products indicates that the C-H bonds of the piperidine ring are accessible for oxidation, a process that can be a key step in the metabolic degradation of piperidine-containing compounds. rsc.org Furthermore, computational studies on related molecules suggest that metabolic oxidation can also occur on the phenyl ring, although this is generally a less favored pathway compared to reactions on the piperidine ring. researchgate.net

| Reaction Type | Reagent/Condition | Position(s) Affected | Product Type | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA, or Cytochrome P450 Enzymes | Piperidine Nitrogen | N-Oxide | google.comgoogle.comnih.govnih.gov |

| C-H Oxidation | Potassium Permanganate (KMnO₄) | C2, C3, C4 positions of Piperidine Ring | Piperidinones, Hydroxypiperidines | rsc.org |

Reduction Reactions

Reduction reactions are fundamental to the synthesis of 3-(4-Bromophenyl)piperidine, typically involving the transformation of precursor molecules into the saturated piperidine ring.

A primary route involves the reduction of a carbonyl group within a piperidinone (lactam) precursor. For instance, (S)-3-(4-bromophenyl)piperidin-2-one can be reduced to (S)-3-(4-bromophenyl)piperidine. A common reagent for this transformation is a borane (B79455) complex, such as the borane tetrahydrofuran (B95107) (THF) complex, which effectively reduces the amide functionality of the lactam to the corresponding amine without affecting the aromatic bromine substituent. patsnap.com

Another critical reduction step in many synthetic pathways is the hydrogenation of a tetrahydropyridine (B1245486) intermediate. The synthesis of 3-arylpiperidines often proceeds through the creation of a 3-aryl-1,2,3,6-tetrahydropyridine ring system. acs.orgnih.gov The carbon-carbon double bond within this intermediate is then reduced to yield the final saturated piperidine. This reduction is typically accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts under a hydrogen atmosphere. acs.orgnih.gov This step is crucial for establishing the final piperidine structure.

| Precursor Type | Reaction | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Piperidin-2-one (Lactam) | Amide Reduction | Borane tetrahydrofuran complex (BH₃·THF) | 3-(4-Bromophenyl)piperidine | patsnap.com |

| Tetrahydropyridine | C=C Hydrogenation | H₂, Pd/C, or Rhodium catalyst | 3-(4-Bromophenyl)piperidine | acs.orgnih.gov |

Functionalization of Specific Ring Positions

The this compound scaffold offers three main regions for further functionalization: the piperidine nitrogen, the C-H bonds of the piperidine ring, and the bromine-substituted phenyl ring.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and arylation reactions.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides (e.g., benzyl (B1604629) chloride, alkyl bromides). These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA), to neutralize the hydrohalic acid formed during the reaction. researchgate.netchemicalforums.com Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) provides another mild and efficient method for N-alkylation. sciencemadness.org

N-Arylation: The formation of an N-aryl bond is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This powerful reaction allows for the coupling of the piperidine nitrogen with a wide range of aryl halides or triflates, using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), in the presence of a strong base like sodium tert-butoxide. rsc.orgnih.govlibretexts.org

Functionalization of the Piperidine Ring Carbons

Direct and selective functionalization of the C-H bonds on the piperidine ring is challenging but achievable. The reactivity of the C-H bonds is influenced by the nitrogen atom, with the C2 and C6 positions being electronically activated. However, selective functionalization at the C3 position often requires specialized strategies. One approach involves the use of a directing group attached to the piperidine nitrogen, which can guide a palladium catalyst to selectively activate the C-H bond at the C3 (or β) position for arylation. acs.org Another strategy involves the generation of an enamide anion from a Δ²-piperideine intermediate, which can then be alkylated at the C3 position. odu.edu

Functionalization of the 4-Bromophenyl Ring

The bromine atom on the phenyl ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for this purpose. The aryl bromide can be coupled with an aryl, heteroaryl, or vinyl boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a base (e.g., K₂CO₃, Cs₂CO₃). youtube.comlibretexts.orgyoutube.com This reaction allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring, effectively transforming the bromo-substituent into a more complex group. nih.govrsc.org Other palladium-catalyzed reactions like Heck, Sonogashira, and Stille couplings are also applicable at this position.

| Position | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Alkyl halide + Base (e.g., K₂CO₃); Aldehyde + Reducing Agent (e.g., STAB) | researchgate.netchemicalforums.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide + Pd catalyst/ligand + Base (e.g., NaOtBu) | wikipedia.orgnih.gov | |

| Piperidine C3-Position | C-H Arylation | Aryl halide + Pd catalyst + Directing Group | acs.org |

| 4-Bromophenyl Ring | Suzuki-Miyaura Coupling | Boronic acid/ester + Pd catalyst + Base | youtube.comlibretexts.orgyoutube.com |

Structural Elucidation and Conformational Analysis of 3 4 Bromophenyl Piperidine Hydrochloride

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to verifying the identity and purity of 3-(4-Bromophenyl)piperidine (B3029733) hydrochloride. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecule's atomic and functional group composition.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular framework of 3-(4-Bromophenyl)piperidine hydrochloride in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the piperidine (B6355638) ring and the 4-bromophenyl substituent. The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.8 ppm). Protons alpha to the nitrogen atom (at C2 and C6) would be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The proton at C3, bearing the aromatic ring, would also reside in this region. The N-H protons of the ammonium (B1175870) salt are expected to appear as a broad signal, the chemical shift of which can be solvent-dependent. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are predicted to exhibit a characteristic AA'BB' splitting pattern, with two doublets in the range of 7.1-7.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The piperidine ring is expected to show five distinct signals in the aliphatic region (approx. 25-55 ppm), with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield in this group. The aromatic carbons would appear in the typical range of 120-145 ppm. The carbon atom bonded to the bromine (C4') would have a chemical shift around 121 ppm, while the substituted carbon (C1') would be found near 140 ppm.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the piperidine ring, confirming their connectivity. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Piperidine C2-H, C6-H | 3.2 - 3.8 | 48 - 55 | m |

| Piperidine C3-H | 2.8 - 3.4 | 40 - 45 | m |

| Piperidine C4-H, C5-H | 1.5 - 2.4 | 25 - 35 | m |

| N-H₂⁺ | Variable (broad) | - | s (br) |

| Aromatic C2'-H, C6'-H | 7.1 - 7.4 | 130 - 133 | d |

| Aromatic C3'-H, C5'-H | 7.4 - 7.6 | 128 - 130 | d |

| Aromatic C1' | - | 139 - 142 | s |

| Aromatic C4' | - | 120 - 123 | s |

Mass spectrometry is used to determine the compound's molecular weight and to gain insight into its structure through fragmentation analysis. The analysis is typically performed on the free base, 3-(4-bromophenyl)piperidine (C₁₁H₁₄BrN).

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. A key diagnostic feature would be the isotopic pattern of this peak, showing two signals of nearly equal intensity separated by two mass units (m/z 240 and 242), which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental formula. Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the piperidine ring.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-(4-Bromophenyl)piperidine

| m/z (predicted) | Ion Formula | Identity |

| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular Ion [M]⁺ |

| 161 | [C₁₁H₁₄N]⁺ | [M - Br]⁺ |

| 156/158 | [C₆H₄Br]⁺ | Bromophenyl fragment |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several key absorption bands. A very broad and strong band in the 2400-2700 cm⁻¹ region is characteristic of the N-H stretching vibrations of the secondary ammonium hydrochloride salt. C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while those from the aliphatic piperidine ring appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected around 1600 cm⁻¹ and 1488 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at a lower frequency around 650-550 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| 2700 - 2400 | N⁺-H Stretch (broad) | Secondary Ammonium Salt |

| ~1600, ~1488 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic |

| 650 - 550 | C-Br Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure Determination

While a published crystal structure for this compound was not identified, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule.

A crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm that the piperidine ring adopts a stable chair conformation, which minimizes steric and torsional strain. Crucially, this technique would reveal the orientation of the 4-bromophenyl substituent on the piperidine ring, determining whether it occupies an axial or a more sterically favorable equatorial position. The crystal packing would also be elucidated, showing intermolecular interactions such as the strong hydrogen bonds expected between the secondary ammonium proton (N⁺-H) and the chloride anion (Cl⁻), which are critical in defining the crystal lattice. Studies on other substituted phenylpiperidine hydrochlorides have consistently shown such chair conformations and dominant N⁺-H···Cl⁻ interactions. researchgate.net

Computational and Theoretical Studies on Molecular Structure and Conformation

In conjunction with experimental data, computational chemistry provides powerful insights into molecular properties, energetics, and conformational preferences.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to model various molecular properties. nih.govresearchgate.net

These calculations can predict the optimized geometries of different possible conformers. A key application would be to determine the relative thermodynamic stabilities of the conformers where the 4-bromophenyl group is in the axial versus the equatorial position on the piperidine chair. It is strongly predicted that the equatorial conformer would be significantly lower in energy. Furthermore, DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts. researchgate.netrsc.org These calculated spectra can then be compared with the experimental IR and NMR data to aid in and confirm peak assignments, providing a powerful synergy between theoretical and experimental analysis.

Table 4: Information Obtainable from DFT Calculations

| Parameter | Description |

| Optimized Geometry | Calculation of the lowest energy three-dimensional structure, including bond lengths and angles. |

| Conformational Energy | Determination of the relative energy difference (ΔE) between axial and equatorial conformers. |

| Vibrational Frequencies | Prediction of IR absorption frequencies to assist in the assignment of experimental spectra. |

| NMR Chemical Shifts | Calculation of theoretical ¹H and ¹³C chemical shifts to support experimental assignments. |

| Molecular Orbitals | Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) to understand electronic properties. |

Conformational Preferences and Dynamics of the Piperidine Ring (Chair-Boat Interconversion, Axial/Equatorial Orientations)

The six-membered piperidine ring, a ubiquitous scaffold in many pharmacologically active compounds, is not planar. It adopts several non-planar conformations to minimize angular and torsional strain. The most stable and well-studied of these is the chair conformation . researchgate.netias.ac.in In this arrangement, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing both angle and torsional strain.

In a substituted piperidine like this compound, the substituents on the ring carbons and the nitrogen atom can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). These two chair conformations can interconvert through a process known as a ring flip or chair-chair interconversion . nih.govacs.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

The chair-chair interconversion proceeds through higher-energy, more flexible intermediates, including the twist-boat and the boat conformations. The boat conformation is destabilized by torsional strain from eclipsing C-C bonds and by steric repulsion (known as a "flagpole" interaction) between substituents at the C1 and C4 positions. The twist-boat is slightly more stable than the true boat form but remains significantly higher in energy than the chair conformation. ias.ac.inrsc.org Consequently, at room temperature, piperidine derivatives exist almost exclusively in a chair conformation. ias.ac.inasianpubs.org

The conformational equilibrium of a substituted piperidine is dictated by the energetic preference of its substituents for the equatorial position. Bulky substituents generally favor the equatorial orientation to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). rsc.orgasianpubs.org For 3-(4-Bromophenyl)piperidine, the large 4-bromophenyl group at the C-3 position will strongly prefer the equatorial position to minimize these steric clashes.

Upon protonation to form the hydrochloride salt, the nitrogen atom bears a positive charge and a hydrogen atom (N-H). This introduces additional electrostatic interactions that can influence the conformational equilibrium. nih.gov In some 4-substituted piperidinium (B107235) salts with polar substituents, the axial conformer can be stabilized due to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov However, for a large, non-polar substituent like the 4-bromophenyl group at the C-3 position, steric hindrance remains the dominant factor. Therefore, the diequatorial conformation is expected to be the most stable for the trans isomer, while the cis isomer would have one axial and one equatorial substituent. The introduction of an alkyl group at C-3 has been shown to cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org

Table 1: Conformational Free Energy Differences (A-values) for Monosubstituted Cyclohexanes (as a proxy for Piperidines) This table illustrates the energy cost of placing a substituent in the axial position. Higher values indicate a stronger preference for the equatorial position.

| Substituent | -ΔG° (kcal/mol) (Axial -> Equatorial) |

| -F | 0.25 |

| -Br | 0.43 |

| -OH | 0.87 |

| -CH₃ | 1.7 |

| -Phenyl | 2.8 |

| Data derived from principles discussed in conformational analysis literature. amherst.edu |

Molecular Modeling and Dynamics Simulations for Structural Insights

To gain a deeper, atomistic-level understanding of the three-dimensional structure and dynamic behavior of molecules like this compound, computational techniques such as molecular modeling and molecular dynamics (MD) simulations are employed. nih.govnih.gov These methods are invaluable for predicting the preferred conformations and exploring the interactions of a ligand with its biological target. rsc.orgtandfonline.com

Molecular Docking is a computational method used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov For a piperidine derivative, docking studies can elucidate how the piperidine ring and its substituents, such as the 4-bromophenyl group, fit into the binding pocket. The results can reveal crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. acs.org For instance, docking studies on piperidine-containing compounds have successfully identified key amino acid residues responsible for their binding to targets like cholinesterases and sigma receptors. nih.govrsc.org

Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of a molecular system. nih.gov An MD simulation starts with a static model, often derived from a docking pose, and simulates the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique allows researchers to:

Assess the stability of a predicted ligand-protein binding pose. If a docked pose is unstable, the ligand may drift significantly from its initial position during the simulation. nih.gov

Analyze conformational changes in both the ligand and the protein upon binding.

Map the frequency and duration of specific intermolecular interactions, providing a more dynamic picture of the binding event than static docking. nih.gov

Calculate binding free energies , which can help in ranking potential drug candidates.

Table 2: Application of Molecular Modeling to Piperidine Derivatives This table summarizes the types of information that can be obtained from computational studies.

| Computational Technique | Information Gained | Relevance to this compound |

| Molecular Mechanics | Calculation of relative conformer energies (e.g., chair vs. boat, axial vs. equatorial). nih.gov | Predicts the energetic preference for the equatorial orientation of the 4-bromophenyl group and the stability of the chair conformation. |

| Molecular Docking | Prediction of the preferred binding mode within a biological target (e.g., an enzyme or receptor). tandfonline.comacs.org | Elucidates how the compound might interact with its pharmacological target, guiding further drug design. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of the ligand-protein complex over time and characterization of dynamic interactions. nih.govnih.gov | Confirms the stability of the binding pose and provides a detailed view of the dynamic interactions that stabilize the complex. |

Advanced Synthetic Applications and Derivatization Strategies

3-(4-Bromophenyl)piperidine (B3029733) as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of 3-(4-bromophenyl)piperidine as a foundational intermediate is prominently demonstrated in the synthesis of pharmaceutically active compounds. A key example is its role in the preparation of Niraparib, a PARP (poly(ADP-ribose) polymerase) inhibitor. The synthesis of the chiral intermediate, (S)-3-(4-bromophenyl)piperidine, highlights a multi-step process designed for efficiency and scalability. patsnap.com

The synthesis begins with a nucleophilic reaction between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide in the presence of a base like sodium hydride. patsnap.com This is followed by a base-mediated intramolecular cyclization to form the piperidine (B6355638) ring structure. The resulting intermediate undergoes reduction to yield racemic 3-(4-bromophenyl)piperidine. patsnap.com Finally, a chiral resolving agent is employed to isolate the desired (S)-enantiomer, which is the direct precursor for Niraparib. patsnap.com This synthetic route underscores the compound's importance, providing a core structure that is further elaborated to create a complex, biologically active molecule. The method is noted for avoiding the use of hydrogen and metal catalysts in certain steps, which can offer advantages in terms of cost and environmental safety. patsnap.com

A detailed breakdown of a representative synthesis is provided below:

Table 1: Synthetic Steps for (S)-3-(4-Bromophenyl)piperidine as a Niraparib Intermediate patsnap.com| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Ethyl p-bromobenzoacetate, N-Boc-3-aminopropyl bromide, Sodium hydride | Coupling of the primary building blocks. |

| 2 | Intramolecular Cyclization | Alkaline conditions | Formation of the core piperidine ring. |

| 3 | Reduction | Borane (B79455) tetrahydrofuran (B95107) complex | Reduction of a carbonyl group to form the piperidine. |

| 4 | Chiral Resolution | Chiral resolving agent | Separation of enantiomers to obtain the desired (S)-isomer. |

Synthesis of Diversified Libraries of Piperidine Derivatives

The 3-(4-bromophenyl)piperidine framework is an ideal starting point for generating diversified chemical libraries, which are essential tools in fragment-based drug discovery and high-throughput screening. rsc.orgyork.ac.uk The creation of such libraries involves systematically modifying the core structure to explore a wider chemical space and identify molecules with desired properties. rsc.org

The two primary points for diversification on the 3-(4-bromophenyl)piperidine scaffold are the piperidine nitrogen and the C-Br bond on the phenyl ring.

N-Substituent Modification: The secondary amine of the piperidine ring can be readily functionalized through various reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of a wide array of functional groups, including alkyl chains, aromatic rings, and amides, which can modulate the compound's polarity, basicity, and steric profile.

Aryl Group Modification: The bromine atom on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be used to replace the bromine with a vast range of substituents. This strategic modification directly influences the electronic properties and three-dimensional shape of the molecule.

The combination of these approaches allows for the combinatorial synthesis of a large and diverse library of compounds from a single, readily accessible intermediate. nih.gov

Table 2: Potential Diversification Strategies for 3-(4-Bromophenyl)piperidine

| Diversification Point | Reaction Type | Reagent Class | Resulting Functionality |

|---|---|---|---|

| Piperidine Nitrogen (N-H) | N-Alkylation / N-Arylation | Alkyl/Aryl Halides | Tertiary amines with varied substituents |

| Piperidine Nitrogen (N-H) | N-Acylation | Acyl Chlorides / Anhydrides | Amides |

| Piperidine Nitrogen (N-H) | Reductive Amination | Aldehydes / Ketones | N-Alkyl groups |

| Phenyl Ring (C-Br) | Suzuki-Miyaura Coupling | Boronic Acids / Esters | Bi-aryl systems, alkyl-aryl systems |

| Phenyl Ring (C-Br) | Buchwald-Hartwig Amination | Amines | Aryl amines |

| Phenyl Ring (C-Br) | Sonogashira Coupling | Terminal Alkynes | Aryl alkynes |

Strategic Derivatization for Exploring Structure-Reactivity Relationships

Strategic derivatization of the 3-(4-bromophenyl)piperidine core is a powerful method for investigating structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically altering the molecule's structure and observing the corresponding changes in chemical reactivity or biological activity, researchers can identify key features responsible for a desired outcome. researchgate.net

The exploration of structure-reactivity relationships often focuses on how electronic and steric modifications influence a molecule's behavior in chemical reactions. For instance, replacing the bromine atom on the phenyl ring with either an electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., nitro) can significantly alter the reactivity of the aromatic ring and the basicity of the piperidine nitrogen. nih.gov Studies on related piperidine syntheses have shown that strong electron-releasing substituents on the aryl ring can favor certain reaction pathways, while electron-withdrawing groups may inhibit them. nih.gov

In the context of medicinal chemistry, SAR studies are crucial for optimizing a lead compound. Derivatization allows for fine-tuning of properties such as binding affinity to a biological target, metabolic stability, and cell permeability.

Table 3: Strategic Derivatization for SAR/SPR Studies

| Modification Site | Type of Modification | Example Substituent | Potential Impact on Properties |

|---|---|---|---|

| Piperidine Nitrogen | Introduction of small alkyl groups | -CH₃, -C₂H₅ | Increases lipophilicity, slightly alters basicity and steric profile. |

| Piperidine Nitrogen | Introduction of bulky groups | -C(CH₃)₃, -adamantyl | Probes steric tolerance of binding pockets, may improve metabolic stability. |

| Piperidine Nitrogen | Introduction of polar groups | -(CH₂)₂OH | Increases polarity and potential for hydrogen bonding. |

| Phenyl Ring (via C-Br) | Introduction of electron-donating groups | -OCH₃, -CH₃ | Increases electron density of the ring, may affect metabolic oxidation sites. |

| Phenyl Ring (via C-Br) | Introduction of electron-withdrawing groups | -CF₃, -CN | Decreases electron density, can alter binding interactions (e.g., dipole-dipole). |

| Phenyl Ring (via C-Br) | Introduction of hydrogen bond donors/acceptors | -OH, -NH₂, -C(=O)NH₂ | Introduces specific hydrogen bonding interactions with a target. |

By employing these derivatization strategies, chemists can systematically map the chemical and biological space around the 3-(4-bromophenyl)piperidine scaffold, leading to the development of novel compounds with tailored reactivity and function.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methods

The synthesis of substituted piperidines is a cornerstone of medicinal and materials chemistry. While established methods for the preparation of 3-(4-Bromophenyl)piperidine (B3029733) hydrochloride exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Furthermore, the exploration of biocatalytic methods presents an exciting frontier. medhealthreview.comnews-medical.net The use of enzymes to perform key transformations could lead to highly stereoselective syntheses, which is of particular importance for pharmaceutical applications where specific enantiomers are often required. A modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines and could be investigated for the production of 3-(4-Bromophenyl)piperidine and its derivatives. medhealthreview.comnews-medical.net

A comparative overview of potential future synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Metal Catalysis | Higher efficiency, lower catalyst loading, milder reaction conditions. | Development of earth-abundant metal catalysts (e.g., nickel, copper), exploration of novel ligand scaffolds. medhealthreview.comacs.org |

| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media, mild conditions). | Enzyme screening and engineering for specific substrate recognition and reactivity. medhealthreview.comnews-medical.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors for key synthetic steps. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Investigation of suitable photocatalysts and reaction conditions for the formation of the piperidine (B6355638) ring or functionalization. |

Expanding the Scope of Chemical Transformations

The bromine atom on the phenyl ring of 3-(4-Bromophenyl)piperidine hydrochloride serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research will undoubtedly focus on expanding the repertoire of these transformations to access novel chemical space.

Cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. Future work could explore the use of novel catalysts and ligands to improve the efficiency and substrate scope of these reactions for 3-(4-Bromophenyl)piperidine. For example, the development of catalysts that are tolerant of a wider range of functional groups would allow for the direct coupling of more complex moieties to the phenyl ring.

Beyond traditional cross-coupling, the exploration of C-H activation methodologies offers a powerful tool for the direct functionalization of the piperidine ring itself. While challenging, the selective activation and functionalization of specific C-H bonds on the piperidine scaffold would open up new avenues for creating structural diversity.

The transformation of the bromine atom can also be explored further. For instance, conversion to other functional groups such as phenols, thiols, or nitriles can provide access to a different set of derivatives with potentially unique properties. The development of efficient and selective methods for these transformations will be a key area of future research.

Advanced Computational Predictions and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the properties of molecules. For this compound and its derivatives, advanced computational studies can guide synthetic efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel synthetic routes. acs.orgnih.govresearchgate.net By mapping out the energy profiles of reaction pathways, researchers can identify rate-determining steps and optimize reaction conditions to improve yields and selectivities. For instance, DFT studies on the oxidative addition process in palladium-catalyzed reactions can provide insights into regioselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity or physical properties of novel derivatives of 3-(4-Bromophenyl)piperidine. nih.gov By building computational models that correlate molecular structure with observed activity, it is possible to virtually screen libraries of compounds and prioritize the synthesis of the most promising candidates. These studies often focus on correlating electrostatic and steric factors with the observed effects. nih.gov

Molecular dynamics simulations can provide insights into the conformational behavior of this compound and its interactions with biological targets or other molecules. nih.govrsc.org Understanding the preferred conformations and dynamic behavior is crucial for designing molecules with specific binding properties.

| Computational Technique | Application for this compound | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and transformations. | Optimization of reaction conditions, prediction of regioselectivity and stereoselectivity. acs.orgnih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or physical properties of derivatives. | Rational design of new compounds with desired properties, reduction of synthetic effort. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and intermolecular interactions. | Understanding of binding modes to biological targets, design of molecules with improved affinity. nih.govrsc.org |

Application of Emerging Analytical Techniques for Structural Characterization

The unambiguous structural characterization of this compound and its derivatives is paramount. While standard analytical techniques such as NMR and mass spectrometry are routinely used, emerging techniques offer the potential for more detailed and comprehensive analysis.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional (2D) NMR (COSY, HSQC, HMBC) and solid-state NMR, can provide detailed information about the connectivity and three-dimensional structure of the molecule. ipb.pt For diastereomeric or conformationally restricted derivatives, advanced NMR methods can be crucial for assigning the relative and absolute stereochemistry. optica.orgresearchgate.net The use of higher field strength NMR instruments can also aid in resolving complex spectra. researchgate.net

High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) is essential for accurate mass determination and impurity profiling. chromatographyonline.com The presence of a bromine atom gives a characteristic isotopic pattern (M+2 peak) in the mass spectrum, which aids in the identification of bromine-containing compounds. libretexts.org Future research could involve the use of advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS) for the separation and characterization of isomers and conformers. azom.comamericanpharmaceuticalreview.comnews-medical.netresearchgate.netrsc.org IM-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. news-medical.net This can be particularly useful for analyzing complex mixtures and identifying subtle structural differences.

Furthermore, techniques like mass defect filtering can be employed for the automated detection of halogenated compounds in complex matrices from LC-MS data. nih.govnih.gov This approach utilizes the specific mass defect of halogen atoms to selectively identify and characterize halogenated molecules. nih.gov

| Analytical Technique | Specific Application for this compound | Information Gained |

| Advanced NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC), NOESY, Solid-State NMR. ipb.ptscispace.com | Unambiguous assignment of all proton and carbon signals, determination of through-bond and through-space correlations, elucidation of stereochemistry and solid-state conformation. optica.orgresearchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers (conformational, regio-, and stereoisomers). azom.comamericanpharmaceuticalreview.comnews-medical.net | Information on the three-dimensional shape and size of the molecule (collision cross-section), enhanced separation of complex mixtures. news-medical.net |

| Mass Defect Filtering | Automated screening for brominated derivatives in reaction mixtures or biological samples. nih.govnih.gov | Rapid and selective identification of known and unknown halogenated compounds. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(4-bromophenyl)piperidine hydrochloride, and how are they determined experimentally?

- The compound has a molecular formula of C₁₁H₁₄BrN·HCl and a molecular weight of 276.59 g/mol . Key properties include solubility in polar solvents (e.g., DMSO, methanol) and hygroscopicity, requiring storage under inert gas. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic (4-bromophenyl) and piperidine ring structures.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak) .

- Melting Point Analysis : Reported values (e.g., 199–202°C for analogous bromopiperidine derivatives) ensure purity .

Q. What synthetic routes are commonly employed for this compound?

- A typical pathway involves:

Buchwald-Hartwig coupling : Reaction of 4-bromophenylboronic acid with a protected piperidine precursor.

Hydrochloride salt formation : Treatment with HCl in ethanol or diethyl ether .

- Advanced methods use late-stage functionalization , such as sulfonyl chloride intermediates (e.g., Pyry-BF₄-mediated sulfonylation) for derivatives .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Forced degradation studies : Exposure to heat (40–80°C), light (UV), and acidic/basic conditions (pH 1–13) to identify degradation products.

- HPLC-UV/MS monitoring : Quantifies stability-indicating parameters (e.g., ≥95% purity retention after 24 hours at room temperature) .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they resolved?

- Impurity profiling requires:

- Chiral HPLC : To resolve enantiomeric byproducts (e.g., from asymmetric synthesis steps) .

- LC-HRMS : Identifies halogenated side-products (e.g., di-brominated analogs) at ppm levels .

Q. How does the 4-bromophenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- The bromine atom enhances:

- Lipophilicity : Measured via logP values (e.g., ~2.5 for bromophenyl vs. ~1.8 for phenyl analogs), improving membrane permeability .

- Target affinity : In Smoothened (Smo) receptor antagonists, bromine’s steric and electronic effects increase binding affinity by 10-fold compared to non-halogenated analogs .

- Methodological validation : Use competitive binding assays (e.g., fluorescence polarization) and molecular docking simulations .

Q. What strategies are used to optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

- Palladium-catalyzed couplings : Optimize ligand systems (e.g., XPhos) for Suzuki-Miyaura reactions with heteroaryl boronic esters .

- Protecting group strategies : Tert-butyloxycarbonyl (Boc) or sulfonyl groups stabilize the piperidine nitrogen during functionalization .

Q. How are computational models applied to predict the compound’s pharmacokinetic (PK) properties?

- In silico tools :

- ADMET prediction : Software like SwissADME estimates bioavailability (%F = ~65) and cytochrome P450 interactions (CYP3A4 substrate) .

- Molecular dynamics (MD) : Simulates blood-brain barrier penetration, critical for CNS-targeting derivatives .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and argon atmospheres to prevent hydrolysis of the hydrochloride salt .

- Biological assays : Include negative controls (e.g., piperidine backbone alone) to isolate the 4-bromophenyl moiety’s contribution .

- Data interpretation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.